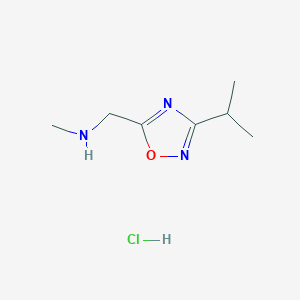

2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride

Overview

Description

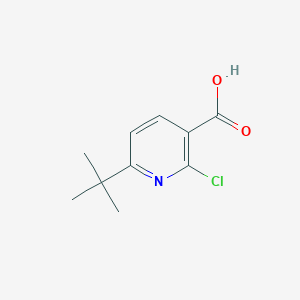

“2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride” is a compound that has drawn the attention of scientists and researchers from various fields. It has a molecular weight of 298.8 g/mol. The IUPAC name for this compound is 2-[4-(methylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2S2/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8/h6H,2-5,9H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow appearance .Scientific Research Applications

DNA Binding and Fluorescent Staining

The study of synthetic dyes like Hoechst 33258, which is structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, highlights their application in binding strongly to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, facilitating the analysis of nuclear DNA content values in flow cytometry, plant chromosome analysis, and other cellular biology applications. Such compounds provide a basis for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Neuropharmacological Research

Compounds structurally related to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride have been investigated for their role in neuropharmacology, specifically in the treatment of neuropsychiatric disorders. Research into dopamine D2 receptor ligands, for example, has explored their therapeutic potential in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. This body of work highlights the importance of specific pharmacophores for achieving high affinity to D2 receptors, thereby offering insights into the development of novel therapeutics for these disorders (Jůza et al., 2022).

Metabolic Pathways and Drug Metabolism

Another area of research involves the metabolic pathways of arylpiperazine derivatives, including those related to 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride. Studies have detailed the extensive pre-systemic and systemic metabolism these compounds undergo, including N-dealkylation processes. Understanding the metabolism of such compounds is crucial for the development of drugs with favorable pharmacokinetic profiles, especially those used in treating depression, psychosis, or anxiety (Caccia, 2007).

Synthesis of N-Heterocycles

Research on chiral sulfinamides, including tert-butanesulfinamide, which shares functional groups with 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride, underscores their utility in the stereoselective synthesis of amines and their derivatives. These methodologies facilitate the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant in the synthesis of natural products and therapeutic compounds (Philip et al., 2020).

properties

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S2.ClH/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8;/h6H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDRXYFZFMGVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)

![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)